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Compound of Interest
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Compound Name:

methylphenyl)methanamine
CAS No.: 1155357-58-6

Cat. No.: B052893

Get Quote

Executive Summary

4-Chloro-3-methylbenzenemethanamine (CAS: 14204-67-2), often referred to as 4-chloro-3-
methylbenzylamine, represents a critical "privileged structure” in medicinal chemistry. As a
substituted benzylamine, it serves as a primary amine building block that introduces specific
steric and electronic constraints into drug candidates.

The simultaneous presence of a chlorine atom (para-position relative to the methylene bridge)
and a methyl group (meta-position) creates a unique pharmacological profile. The chlorine
enhances metabolic stability and lipophilicity (LogP), while the methyl group introduces a
"ortho-effect” relative to the chlorine, locking conformation and restricting bond rotation in the
binding pocket. This guide details the physicochemical properties, validated synthetic routes,
and quality control parameters required for its integration into high-throughput screening (HTS)
and lead optimization campaigns.
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Structural Identity & Physicochemical Profile[1][2]
[3]

The molecule consists of a benzene core substituted with a primary methanamine group, a
chlorine atom, and a methyl group. The specific 4-Cl, 3-Me substitution pattern is non-trivial; it
prevents the rapid oxidative metabolism often seen in unsubstituted benzylamines while
avoiding the high reactivity of benzylic halides.

Table 1: Chemical Specifications

Parameter Data

IUPAC Name (4-Chloro-3-methylphenyl)methanamine
Common Name 4-Chloro-3-methylbenzylamine

CAS Number 14204-67-2

Molecular Formula

Molecular Weight 155.62 g/mol

SMILES CC1=C(C=CC(=C1)CN)CI

pKa (Conjugate Acid) ~9.4 (Predicted based on benzylamine)
LogP ~2.1 (Predicted)

Colorless to pale yellow liquid / Low-melting
Appearance id
soli

Synthetic Methodologies

For research-scale synthesis (gram to decagram), two primary routes are dominant: Reductive
Amination (Route A) and Nitrile Reduction (Route B). Route A is generally preferred for safety
and yield in a standard laboratory setting, whereas Route B is utilized when the nitrile precursor
IS more accessible.

Figure 1: Synthetic Pathway Comparison
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Caption: Comparison of Reductive Amination (Top) vs. Nitrile Reduction (Bottom) pathways.

Detailed Protocol: Reductive Amination (Route A)

This protocol minimizes the formation of secondary amine byproducts (dimers) through the use
of excess ammonium acetate.

Reagents:

Precursor: 4-Chloro-3-methylbenzaldehyde (1.0 eq)[1]

Amine Source: Ammonium Acetate (

) (10.0 eq)

Reductant: Sodium Cyanoborohydride (

) (1.5 eq)

Solvent: Methanol (anhydrous)
Step-by-Step Methodology:

e Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-
Chloro-3-methylbenzaldehyde in anhydrous methanol (0.2 M concentration).

o Buffering: Add Ammonium Acetate in a single portion. The excess is crucial to push the
equilibrium toward the imine and suppress dimerization. Stir at room temperature for 30
minutes.
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Reduction: Cool the solution to 0°C. Carefully add

portion-wise. Note: Evolution of
gas may occur; ensure venting.

Reaction: Allow the mixture to warm to room temperature and stir for 12—16 hours. Monitor
via LC-MS for the disappearance of the aldehyde (M+H 155, aldehyde peak) and
appearance of the amine (M+H 156).

Quenching: Quench with 1N HCI until pH < 2. Stir for 30 minutes to decompose excess
borohydride.

Workup: Remove methanol under reduced pressure. Neutralize the aqueous residue with 1N
NaOH to pH > 12. Extract 3x with Dichloromethane (DCM).

Purification: Dry organic layers over

, filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH40H
gradient).

Medicinal Chemistry Applications

The 4-Chloro-3-methylbenzenemethanamine scaffold is not merely a linker; itis a

pharmacophore modulator.

Steric & Electronic Modulation[1]

The "Magic Methyl" Effect: The methyl group at position 3 introduces a steric clash with the
ortho-protons or adjacent residues in a protein binding pocket. This restricts the rotational
freedom of the phenyl ring relative to the methylene tether, potentially locking the molecule in
a bioactive conformation (entropy reduction benefit).

Halogen Bonding: The chlorine at position 4 serves as a lipophilic anchor. In many kinase
inhibitors, this chlorine fills a hydrophobic pocket (e.g., the "gatekeeper"” region), while the
amine forms a critical salt bridge or hydrogen bond with backbone carbonyls (e.g., Asp or
Glu residues).
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Validated Target Classes[1]

e GPCR Ligands: Used in the synthesis of antagonists for chemokine receptors (e.g., CCR
antagonists) where the benzylamine mimics the side chain of basic amino acids.

o Kinase Inhibitors: The scaffold acts as a hinge-binder equivalent or a solvent-front directed
group.

o Platinum(lV) Complexes: Research indicates that benzylamine derivatives, including
halogenated variants, coordinate with Pt(IV) to form prodrugs that release cytotoxic species
upon intracellular reduction [1].

Analytical Characterization & Quality Control

To ensure data integrity in biological assays, the synthesized material must meet strict purity
criteria (>95%).

Figure 2: Quality Control Workflow
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Caption: Analytical workflow ensuring structural identity and purity prior to biological testing.

Expected Analytical Data
e -NMR (400 MHz,
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o

7.2-7.3 (m, 1H, Ar-H5).

o

7.1 (s, 1H, Ar-H2).

o

7.0 (d, 1H, Ar-H6).

o

3.85 (s, 2H,
). Diagnostic Peak
o 2.35(s, 3H,
).
o 1.50 (bs, 2H,
, exchangeable).

e Mass Spectrometry (ESI+):
o Observed

(matches calculated).

o Isotope pattern: Distinct 3:1 ratio for

(peaks at 156 and 158).

Handling & Safety (EHS)[1]

Hazard Classification:

» Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]
o Eye Damage: Category 1 (Risk of blindness).

Handling Protocol:

o Engineering Controls: All transfers must occur within a certified chemical fume hood.
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o PPE: Neoprene or Nitrile gloves (double gloving recommended), lab coat, and chemical
splash goggles. A face shield is required during the quenching of hydride reactions.

o Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Primary amines absorb atmospheric

to form carbamates, which appear as white crusts on the container; this compromises
stoichiometry in subsequent couplings [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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